N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 3-chlorophenylmethyl group and a cyclopropanesulfonamide moiety, making it a subject of study for its chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 3-chlorophenylmethyl group, and finally, the attachment of the cyclopropanesulfonamide group. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of 3-Chlorophenylmethyl Group: This step often involves nucleophilic substitution reactions where the piperidine ring is reacted with 3-chlorobenzyl chloride under basic conditions.
Attachment of Cyclopropanesulfonamide Group: This final step can be carried out using sulfonylation reactions where the intermediate compound is treated with cyclopropanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine ring and the 3-chlorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide: shares similarities with other piperidine derivatives and sulfonamide compounds.
N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a cyclopropanesulfonamide group.
N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}benzenesulfonamide: Contains a benzenesulfonamide group.
Uniqueness
The uniqueness of this compound lies in its cyclopropanesulfonamide group, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c16-13-4-1-3-12(9-13)10-18-8-2-5-14(11-18)17-21(19,20)15-6-7-15/h1,3-4,9,14-15,17H,2,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYXZZFYNRDGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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